molecular formula C7H10ClN3O4S2 B12002358 4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide CAS No. 54295-77-1

4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide

Cat. No.: B12002358
CAS No.: 54295-77-1
M. Wt: 299.8 g/mol
InChI Key: BIZYKPCIWRGRPJ-UHFFFAOYSA-N
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Description

4-Amino-6-chlorobenzene-1,3-disulfonamide (CAS 121-30-2) is a sulfonamide derivative with the molecular formula C₆H₈ClN₃O₄S₂ and a molecular weight of 285.728 g/mol. Key physical properties include a high melting point (257–261°C), density of 1.8±0.1 g/cm³, and boiling point of 614.4±65.0°C at 760 mmHg . It is a white to off-white crystalline solid, widely utilized as a precursor in synthesizing hydrochlorothiazide (HCTZ), a first-line diuretic and antihypertensive drug .

Properties

CAS No.

54295-77-1

Molecular Formula

C7H10ClN3O4S2

Molecular Weight

299.8 g/mol

IUPAC Name

4-amino-6-chloro-5-methylbenzene-1,3-disulfonamide

InChI

InChI=1S/C7H10ClN3O4S2/c1-3-6(8)4(16(10,12)13)2-5(7(3)9)17(11,14)15/h2H,9H2,1H3,(H2,10,12,13)(H2,11,14,15)

InChI Key

BIZYKPCIWRGRPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide typically involves the chlorination of 5-methylbenzene-1,3-disulfonamide followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, amines, and substituted benzene derivatives .

Scientific Research Applications

Biological Activities

4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide exhibits several biological activities, primarily due to its ability to inhibit specific enzymes and pathways:

  • Carbonic Anhydrase Inhibition : The compound acts as a carbonic anhydrase inhibitor, which has implications in treating conditions such as glaucoma and certain tumors. Carbonic anhydrases are critical for maintaining acid-base balance in the body and are involved in various physiological processes .
  • Antitumor Activity : Research indicates that sulfonamide compounds can exhibit antitumor properties. For instance, studies have shown that derivatives of sulfonamides may interfere with tumor cell proliferation and induce apoptosis .
  • Antimicrobial Properties : Sulfonamides are known for their antibacterial effects. They inhibit bacterial growth by interfering with folate synthesis, which is essential for nucleic acid synthesis in bacteria .

Applications in Pharmaceuticals

The pharmaceutical applications of this compound include:

  • Diuretics : It is a metabolite of hydroflumethazide, a diuretic used to treat hypertension and edema. The compound's sulfonamide group is crucial for its diuretic activity .
  • Antiglaucoma Medications : Due to its carbonic anhydrase inhibitory effects, it is explored as a potential component in medications aimed at reducing intraocular pressure in glaucoma patients .

Case Study 1: Photocatalytic Degradation

A study investigated the photocatalytic degradation of this compound under UV light. The results indicated that the compound could be effectively degraded into less harmful intermediates, suggesting its environmental impact can be mitigated through photocatalysis. The study also assessed the toxicity of degradation products, highlighting the importance of understanding the environmental fate of pharmaceutical compounds .

Case Study 2: Antitumor Efficacy

In vitro studies have demonstrated that certain sulfonamide derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of ribonucleotide reductase activity, leading to decreased DNA synthesis and increased apoptosis in tumor cells. This positions this compound as a candidate for further development in cancer therapy .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies/Findings
Carbonic Anhydrase InhibitionPotential treatment for glaucoma and tumorsInhibitory effects on enzyme activity observed
Antitumor ActivityInduces apoptosis in cancer cellsSignificant cytotoxicity reported in various studies
Antimicrobial PropertiesInhibits bacterial growth by disrupting folate synthesisEffective against multiple bacterial strains
Environmental ImpactPhotocatalytic degradation reduces toxicityDegradation products analyzed for toxicity

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial growth or interference with metabolic processes .

Comparison with Similar Compounds

Dichlorophenamide

Structural Similarity and Activity Differences Dichlorophenamide (CAS 120-97-8) shares a high structural similarity with 4-amino-6-chlorobenzene-1,3-disulfonamide, evidenced by a Tanimoto coefficient >0.7. However, dichlorophenamide features chlorine at position 4 and amino at position 6, whereas the positions are reversed in the former. This inversion results in a twofold difference in carbonic anhydrase (CA) inhibitory activity, with dichlorophenamide being a potent CA inhibitor used to treat glaucoma and epilepsy .

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

This analog replaces the chlorine at position 6 with a trifluoromethyl (-CF₃) group. The electron-withdrawing -CF₃ enhances binding affinity to CA isoforms, particularly hCAI/II-IN-6 , making it a candidate for targeting tumor-associated CA isoforms (e.g., hCAIX and hCAXII) .

Cyclothiazide and Hydrochlorothiazide (HCTZ)

  • Cyclothiazide: Derived from 6-chloro-4-aminobenzene-1,3-disulfonamide, cyclothiazide incorporates a bicycloheptenyl group, extending its diuretic action duration compared to HCTZ .
  • HCTZ: Directly synthesized from 4-amino-6-chlorobenzene-1,3-disulfonamide, HCTZ is a thiazide diuretic with moderate CA inhibition, primarily used for hypertension .

Other Sulfonamide Derivatives

  • Chlorothiazide: Synthesized from 4-amino-6-chloro-1,3-benzenedisulfonyldichloride, it lacks the methyl group but shares diuretic properties .
  • Benzthiazide : Features a benzothiadiazine ring, enhancing its potency and duration compared to HCTZ .

Structural-Activity Relationship (SAR) and Key Findings

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Substituents Primary Application Structural Similarity (Tanimoto) Activity Difference
4-Amino-6-chlorobenzene-1,3-disulfonamide Cl (6), NH₂ (4) HCTZ precursor, diuretic
Dichlorophenamide Cl (4), NH₂ (6) Carbonic anhydrase inhibitor >0.7 2x
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide CF₃ (6), NH₂ (4) Tumor-targeting CA inhibitor Higher CA IX/XII selectivity
Hydrochlorothiazide (HCTZ) Thiadiazine ring (from formaldehyde reaction) Antihypertensive diuretic Moderate CA inhibition
4,5-Diamino-2-chlorobenzenesulfonamide Cl (2), NH₂ (4,5) Experimental (similarity 0.96) 0.96 Unreported

Biological Activity

4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide, also known as 4-amino-6-chloro-1,3-benzenedisulfonamide, is a sulfonamide compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and enzyme inhibition studies.

  • Molecular Formula : C₆H₈ClN₃O₄S₂
  • Molecular Weight : 285.73 g/mol
  • Melting Point : 260–264 °C
  • Solubility : Soluble in water and organic solvents.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains. It inhibits bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
  • Enzyme Inhibition : It acts as an inhibitor of carbonic anhydrase enzymes, which are essential for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

Biological Activity Studies

Numerous studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

StudyOrganism/TargetActivity ObservedReference
In vitro studyE. coliSignificant growth inhibition at concentrations > 50 µg/mL
Enzyme inhibition assayCarbonic anhydrase from Helicobacter pyloriIC50 value of 25 µM indicating moderate inhibition
Toxicological assessmentMammalian cellsNo significant cytotoxicity at therapeutic doses

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, making it a potential candidate for further development as an antibiotic agent.

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of carbonic anhydrase revealed that this compound effectively reduced enzyme activity in vitro. The study suggested that such inhibition could be leveraged for therapeutic applications in treating conditions like glaucoma and certain types of edema.

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. The compound is generally regarded as safe when used within recommended concentrations. However, potential side effects include:

  • Anemia
  • CNS depression
  • Liver damage at high doses

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-6-chloro-5-methylbenzene-1,3-disulfonamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is synthesized via sulfonylation of a substituted aniline precursor. A common approach involves reacting 5-amino-2-chloro-4-methylbenzenesulfonic acid with sulfamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimization requires Design of Experiments (DoE) to test variables like temperature (40–80°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios. Fractional factorial designs can reduce trial iterations while identifying critical parameters .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic proton environments and sulfonamide group integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (theoretical: 297.73 g/mol) and isotopic patterns consistent with chlorine and sulfur .
  • FT-IR : Peaks at ~1330 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide functionality .

Q. What solvent systems are recommended for solubility testing of this compound?

  • Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide groups' polarity. For aqueous solubility, test buffered solutions (pH 2–10) to assess ionization effects. Use shake-flask methods with HPLC quantification to determine saturation points. Note: Chlorinated solvents (e.g., chloroform) may exhibit limited solubility due to steric hindrance from methyl and chloro substituents .

Q. What are the key stability considerations for long-term storage?

  • Methodological Answer : Store under inert gas (argon) at 2–8°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition (e.g., hydrolysis of sulfonamide groups). Lyophilization is recommended for aqueous stock solutions .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways for derivatives of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate transition states and intermediates for sulfonamide functionalization. Tools like Gaussian or ORCA can model electronic effects of substituents (e.g., chloro vs. methyl groups) on reaction kinetics. Pair with molecular dynamics simulations to predict solvent interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonamide analogs?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). Analyze purity rigorously (≥98% by HPLC) to exclude confounding impurities. Use meta-analysis frameworks to reconcile discrepancies in IC50_{50} values across studies, accounting for variables like cell line heterogeneity or assay pH .

Q. How can researchers quantify trace impurities in this compound batches?

  • Methodological Answer : Utilize UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities at ppm levels via multiple reaction monitoring (MRM). Validate against certified reference standards for sulfonic acid byproducts and unreacted precursors .

Q. What advanced techniques enable real-time monitoring of sulfonamide reactions in flow chemistry systems?

  • Methodological Answer : Implement inline FTIR or Raman spectroscopy coupled with microfluidic reactors. Use machine learning algorithms (e.g., convolutional neural networks) to analyze spectral data and adjust flow rates/temperatures autonomously. This minimizes side reactions and improves yield reproducibility .

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